REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[C:5]([Cl:8])[CH:4]=[C:3]([NH2:9])[C:2]=1[NH2:10].O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15].O>Cl>[Cl:7][C:6]1[C:5]([Cl:8])=[CH:4][C:3]2[C:2](=[N:10][C:13](=[O:17])[C:14](=[O:15])[N:9]=2)[CH:1]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.655 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)N)N
|
Name
|
|
Quantity
|
1.986 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 125° C. (bath temperature) for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
(during the first 5 min heating
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to form a precipitate)
|
Type
|
TEMPERATURE
|
Details
|
to cool to 22° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected on a Hirsh funnel by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with H2O (6×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under 0.1 mmHg for 12 h
|
Duration
|
12 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=NC(C(N=C2C=C1Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.39 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 9.398236e+07% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |